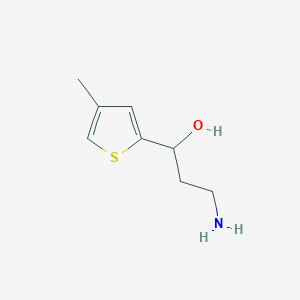

3-Amino-1-(4-methyl-2-thienyl)propan-1-ol

Descripción general

Descripción

“3-Amino-1-(4-methyl-2-thienyl)propan-1-ol” is a chemical compound with the molecular formula C8H13NOS . It is an alkanolamine used to redisperse compacted solids such as antiperspirant materials for component analysis .

Synthesis Analysis

The synthesis of thiophene derivatives, which includes “3-Amino-1-(4-methyl-2-thienyl)propan-1-ol”, has been a topic of interest in recent literature . One method involves reacting optically active 3-(N,N-dimethylamino)-1-(2-thienyl)-propan-1-ol with a haloformic ester in the presence of a base .Molecular Structure Analysis

The molecular structure of “3-Amino-1-(4-methyl-2-thienyl)propan-1-ol” can be represented by the InChI code: 1S/C8H13NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3 .Chemical Reactions Analysis

Thiophene derivatives, including “3-Amino-1-(4-methyl-2-thienyl)propan-1-ol”, can be synthesized through various methods such as the Gewald condensation reaction, which involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Physical And Chemical Properties Analysis

“3-Amino-1-(4-methyl-2-thienyl)propan-1-ol” is a white solid with a molecular weight of 171.26 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C . It has a melting point of 72.0 to 76.0 °C and a predicted boiling point of 294.3±35.0 °C .Aplicaciones Científicas De Investigación

Antioxidant Applications

3-Amino-1-(4-methyl-2-thienyl)propan-1-ol: is a compound that can be derived from thiazole, which has been reported to exhibit significant antioxidant properties . Antioxidants are crucial in combating oxidative stress in biological systems, which can lead to various diseases. The compound’s potential as an antioxidant makes it a candidate for further research in developing treatments for conditions caused by free radicals.

Analgesic and Anti-inflammatory Applications

Thiazole derivatives, from which our compound of interest can be synthesized, have shown promising analgesic and anti-inflammatory activities . This suggests that 3-Amino-1-(4-methyl-2-thienyl)propan-1-ol could be developed into a new class of pain relievers and anti-inflammatory drugs, potentially with fewer side effects compared to current medications.

Antimicrobial and Antifungal Applications

The structural similarity of 3-Amino-1-(4-methyl-2-thienyl)propan-1-ol to other thiazole compounds that have demonstrated antimicrobial and antifungal efficacy suggests its potential use in this area . Research could focus on its application as a treatment for bacterial and fungal infections, possibly leading to new, more effective drugs.

Antiviral Applications

Thiazole derivatives have been associated with anti-HIV activity . By extension, 3-Amino-1-(4-methyl-2-thienyl)propan-1-ol could be investigated for its efficacy against various viral infections, including HIV, offering a new avenue for antiviral drug development.

Neuroprotective Applications

Given the neuroprotective role of thiamine, which contains a thiazole ring, there is potential for 3-Amino-1-(4-methyl-2-thienyl)propan-1-ol to be used in the treatment of neurodegenerative diseases . Its application in this field could lead to advancements in therapies for conditions like Alzheimer’s and Parkinson’s disease.

Antitumor and Cytotoxic Applications

Thiazole derivatives have shown antitumor and cytotoxic activity, indicating that 3-Amino-1-(4-methyl-2-thienyl)propan-1-ol could be valuable in cancer research . Its potential as an antineoplastic agent could be explored, possibly leading to new treatments for various cancers.

Material Science Applications

Thiophene derivatives are known for their role in the advancement of organic semiconductors and organic light-emitting diodes (OLEDs) . As a related compound, 3-Amino-1-(4-methyl-2-thienyl)propan-1-ol may have applications in the development of new materials for electronic devices.

Anesthetic Applications

Articaine, a dental anesthetic, is a thiophene derivative used as a voltage-gated sodium channel blocker . Research into 3-Amino-1-(4-methyl-2-thienyl)propan-1-ol could uncover its potential as a local anesthetic, providing an alternative to existing anesthetics.

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-amino-1-(4-methylthiophen-2-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS/c1-6-4-8(11-5-6)7(10)2-3-9/h4-5,7,10H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIAWLBUHQZAZOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(4-methyl-2-thienyl)propan-1-ol | |

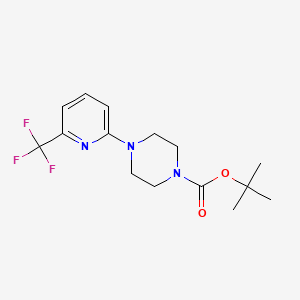

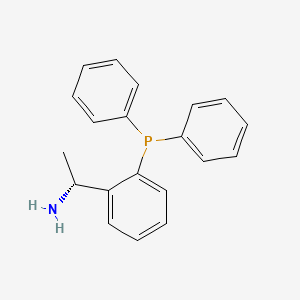

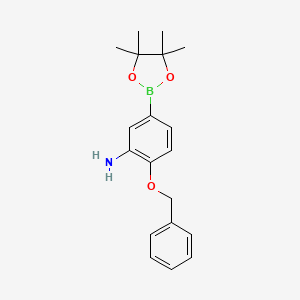

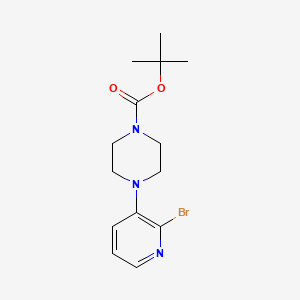

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

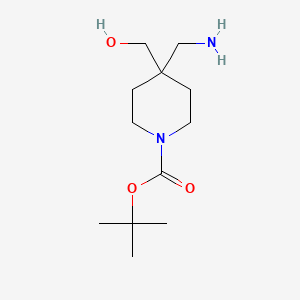

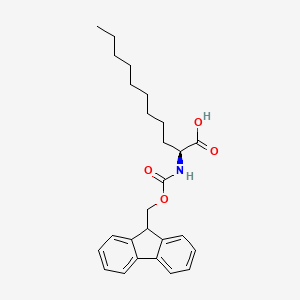

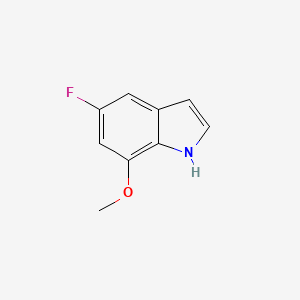

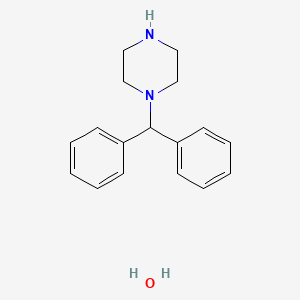

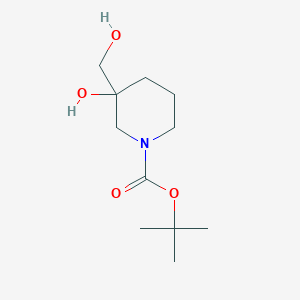

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-ethanol](/img/structure/B1443759.png)